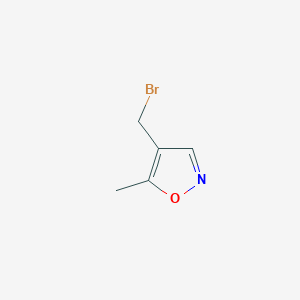

4-(Bromomethyl)-5-methylisoxazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H6BrNO |

|---|---|

Poids moléculaire |

176.01 g/mol |

Nom IUPAC |

4-(bromomethyl)-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C5H6BrNO/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3 |

Clé InChI |

SNQKFJIAVGCUIX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=NO1)CBr |

Origine du produit |

United States |

Synthetic Methodologies for 4 Bromomethyl 5 Methylisoxazole

Direct Ring Construction Approaches to Isoxazole (B147169) Systems with Bromomethyl Functionality

Direct construction methods focus on forming the isoxazole ring from acyclic precursors in a manner that installs the desired substituents regioselectively. These strategies are often more efficient than functionalizing a pre-formed isoxazole ring.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most powerful and widely used methods for synthesizing five-membered heterocyclic rings like isoxazoles. nih.gov The reaction involves a 1,3-dipole (a nitrile oxide) reacting with a dipolarophile (typically an alkyne or alkene). nih.gov For the synthesis of 4-(bromomethyl)-5-methylisoxazole, this would involve the reaction of a nitrile oxide with an appropriately substituted alkyne, such as 3-bromo-1-butyne.

The classical approach involves the reaction between a nitrile oxide, generated in situ from an oxime precursor, and an alkyne. researchgate.net When these reactions are conducted at elevated temperatures without a catalyst, they can suffer from a lack of regioselectivity, leading to a mixture of isoxazole isomers. beilstein-journals.orgchemrxiv.org The generation of the nitrile oxide from hydroximoyl chlorides via dehalogenation is a common two-step route to forming trisubstituted isoxazoles. beilstein-journals.orgchemrxiv.org The nitrile oxide dipole can also dimerize to form furoxans, a competing side reaction that can lower the yield of the desired isoxazole. nih.gov

To address the limitations of thermal cycloadditions, metal catalysts have been introduced to improve reaction efficiency and control regioselectivity.

Copper Catalysis: Copper catalysts are particularly effective for reactions involving terminal alkynes. They allow the cycloaddition to proceed at room temperature and significantly improve both the yield and the regioselectivity of the isoxazole product. beilstein-journals.orgchemrxiv.org A heterogeneous catalyst system using copper on alumina (B75360) (Cu/Al₂O₃) has been employed in solvent-free, mechanochemical (ball-milling) conditions for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov

Ruthenium Catalysis: For the synthesis of more complex, trisubstituted isoxazoles from internal alkynes, ruthenium(II) catalysts have proven to be highly effective. beilstein-journals.org These catalysts enable the reaction to proceed smoothly at room temperature, providing high yields and excellent regioselectivity where copper catalysts may fail. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for Nitrile Oxide-Alkyne Cycloaddition

| Catalyst System | Typical Conditions | Advantages | Limitations |

| Thermal (None) | High Temperature, Organic Solvents | Simple setup | Poor regioselectivity, potential for side reactions, limited substrate scope. beilstein-journals.orgchemrxiv.org |

| Copper (Cu) | Room Temperature | Excellent regioselectivity for terminal alkynes, mild conditions, improved yields. beilstein-journals.orgchemrxiv.org | Less effective for highly substituted non-terminal alkynes. beilstein-journals.org |

| Ruthenium (Ru) | Room Temperature | High yields and regioselectivity for both terminal and non-terminal alkynes. beilstein-journals.org | Higher cost and environmental concerns compared to other metals. beilstein-journals.org |

Growing interest in green chemistry has spurred the development of metal-free cycloaddition methods. These protocols avoid the cost and potential toxicity associated with metal catalysts. One successful strategy involves performing the reaction in aqueous media, which can promote the cycloaddition under mild, acidic conditions without a catalyst. beilstein-journals.orgchemrxiv.org Another metal-free approach uses hypervalent iodine to rapidly generate nitrile oxides from oximes, leading to high yields of isoxazoles under mild conditions. rsc.org The synthesis of 5-(bromomethyl)isoxazole (B1312588) derivatives has been achieved in good yields via a metal-free cycloaddition of a chloroxime with propargyl bromide in the presence of sodium bicarbonate (NaHCO₃) in ethyl acetate. nih.gov A similar multicomponent reaction using aldoximes, propargyl bromide, and N-Chlorosuccinimide (NCS) in a DMF/water mixture also provides the desired 3,5-disubstituted isoxazoles efficiently. researchgate.net

A foundational and widely utilized method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine (B1172632). researchgate.netmdpi.com This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the isoxazole ring. nanobioletters.com To synthesize this compound via this route, the required precursor would be 2-(bromomethyl)acetoacetaldehyde or a related β-keto aldehyde derivative. The reaction of this diketone with hydroxylamine hydrochloride would lead to the formation of the target isoxazole. This method is robust and remains a primary strategy for accessing a wide variety of functionalized isoxazoles. researchgate.net

To enhance reaction rates, improve yields, and promote greener synthetic conditions, modern energy sources like microwave irradiation and ultrasonication have been applied to isoxazole synthesis.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate organic reactions, often reducing reaction times from hours to minutes and improving yields. organic-chemistry.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including fused isoxazolo[5,4-b]pyridines, which were prepared via a one-pot, catalyst-free tandem reaction in water under microwave irradiation. nih.gov The application of microwave assistance to the [3+2] cycloaddition or condensation reactions provides a rapid and efficient pathway to isoxazole derivatives. nih.gov

Ultrasonication: The use of ultrasound, or sonochemistry, can enhance chemical reactivity through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, which can accelerate reaction rates. nih.gov While specific applications to this compound are not widely documented, ultrasound has been effectively used in the N-alkylation steps for synthesizing other complex heterocyclic drugs, demonstrating its potential for creating C-Br bonds or facilitating the cyclization steps in isoxazole synthesis under mild conditions. nih.gov

[3+2] Cycloaddition Strategies for Isoxazole Formation

Post-Cyclization Bromomethylation and Targeted Functionalization Strategies

The construction of this compound is efficiently achieved through functionalization of a pre-formed isoxazole ring. This approach is advantageous as it allows for the regioselective introduction of sensitive groups like the bromomethyl moiety at a late stage of the synthesis. The isoxazole ring itself is relatively stable, providing a robust platform for subsequent chemical modifications. chemimpex.com Strategies in this category focus on first establishing the core 5-methylisoxazole (B1293550) structure and then performing targeted reactions at the 4-position to introduce the bromomethyl group.

The specific placement of the bromomethyl group at the C4 position of the isoxazole ring is critical and is typically accomplished by converting a precursor functional group at that same position. A highly effective and common method involves the bromination of the corresponding alcohol, (5-methylisoxazol-4-yl)methanol (B598313).

One documented procedure for a similar compound, (3,5-dimethyl-l,2-oxazol-4-yl)methanol, utilizes phosphorus tribromide (PBr₃) in an anhydrous solvent like dichloromethane (B109758). chemicalbook.com The reaction proceeds by dropwise addition of the brominating agent to a solution of the alcohol, followed by stirring at room temperature for several hours. chemicalbook.com This conversion is generally high-yielding and the resulting product is often used in subsequent steps without extensive purification. chemicalbook.com

Another well-established method for converting a methyl group to a bromomethyl group is through radical bromination using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). rsc.org This method is particularly effective for methyl groups attached to aromatic or heterocyclic systems. The reaction is typically carried out by refluxing the substrate with NBS and AIBN in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.org

| Method | Precursor | Reagents | Conditions | Reference |

| Alcohol Bromination | (5-methylisoxazol-4-yl)methanol | Phosphorus tribromide (PBr₃), Dichloromethane | Room temperature, 3 hours | chemicalbook.com |

| Radical Bromination | 4,5-dimethylisoxazole | N-Bromosuccinimide (NBS), AIBN, CCl₄ | Reflux, 8 hours | rsc.org |

The regioselective placement of the methyl group at the C5 position of the isoxazole ring is most effectively controlled during the initial cyclization reaction that forms the ring itself. A classic and robust approach involves the condensation of a β-keto ester equivalent with hydroxylamine. wipo.intgoogle.com

Specifically, the synthesis of ethyl-5-methylisoxazole-4-carboxylate, a key precursor, begins with ethylacetoacetate. wipo.intgoogle.com The ethylacetoacetate is first reacted with triethylorthoformate and acetic anhydride (B1165640) to form an intermediate, ethyl ethoxymethyleneacetoacetic ester. wipo.intgoogle.com This intermediate then undergoes a cyclization reaction with hydroxylamine sulfate (B86663) in the presence of a base like sodium acetate. wipo.intgoogle.com The choice of ethylacetoacetate as the starting material directly ensures that a methyl group is installed at the 5-position of the resulting isoxazole ring with high regioselectivity.

| Starting Materials | Key Intermediate | Product | Significance | Reference |

| Ethylacetoacetate, Triethylorthoformate, Acetic Anhydride | Ethyl ethoxymethyleneacetoacetic ester | Ethyl-5-methylisoxazole-4-carboxylate | Establishes the C5-methyl and C4-ester functionalities regioselectively. | wipo.intgoogle.com |

| Hydroxylamine Sulfate, Sodium Acetate | Cyclizing agent for isoxazole ring formation. | wipo.intgoogle.com |

The synthesis of this compound from readily available precursors combines the strategies of selective ring formation and subsequent functional group interconversion. A common pathway starts from ethyl-5-methylisoxazole-4-carboxylate, which is prepared as described previously. wipo.intgoogle.com

This synthetic route involves two primary steps:

Reduction of the Ester: The ester group at the C4 position of ethyl-5-methylisoxazole-4-carboxylate is reduced to a primary alcohol, yielding (5-methylisoxazol-4-yl)methanol. This transformation can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄).

Bromination of the Alcohol: The resulting (5-methylisoxazol-4-yl)methanol is then converted to the final product, this compound. This is accomplished through bromination, for which phosphorus tribromide (PBr₃) in dichloromethane is a suitable reagent system, as demonstrated in the synthesis of analogous structures. chemicalbook.com

This multi-step process allows for the construction of the target molecule by leveraging stable and well-characterized intermediates.

| Step | Precursor | Reagents | Product | Reference |

| 1. Cyclization | Ethylacetoacetate, Hydroxylamine Sulfate | Various (see above) | Ethyl-5-methylisoxazole-4-carboxylate | wipo.intgoogle.com |

| 2. Reduction | Ethyl-5-methylisoxazole-4-carboxylate | e.g., LiAlH₄ | (5-methylisoxazol-4-yl)methanol | - |

| 3. Bromination | (5-methylisoxazol-4-yl)methanol | Phosphorus Tribromide (PBr₃) | This compound | chemicalbook.com |

Chemical Reactivity and Transformations of 4 Bromomethyl 5 Methylisoxazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group of 4-(bromomethyl)-5-methylisoxazole is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion in a nucleophilic substitution reaction. masterorganicchemistry.com This reactivity is fundamental to the utility of this compound in organic synthesis.

Amination Reactions and Formation of N-Substituted Isoxazole (B147169) Derivatives

Amination, the introduction of an amine group into an organic molecule, is a key transformation in the synthesis of many pharmaceuticals. The reaction of this compound with a wide range of primary and secondary amines leads to the formation of N-substituted 4-(aminomethyl)-5-methylisoxazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

The scope of this reaction is broad, encompassing aliphatic, aromatic, and heterocyclic amines. For instance, the reaction with simple alkylamines provides a straightforward route to compounds with basic side chains, which can be important for modulating physicochemical properties such as solubility and pKa. The reaction with anilines, on the other hand, introduces aromatic moieties, which can be involved in pi-stacking interactions with biological targets.

| Reactant | Product | Reaction Type |

| This compound | N-Alkyl-4-(aminomethyl)-5-methylisoxazole | Amination |

| This compound | N-Aryl-4-(aminomethyl)-5-methylisoxazole | Amination |

| This compound | N-Heterocyclyl-4-(aminomethyl)-5-methylisoxazole | Amination |

This table illustrates the versatility of amination reactions with this compound.

Alkoxide and Thiolate Substitutions

In addition to nitrogen nucleophiles, this compound readily reacts with oxygen and sulfur nucleophiles. The reaction with alkoxides, generated from the corresponding alcohols by treatment with a base, yields 4-(alkoxymethyl)-5-methylisoxazole derivatives. Similarly, reaction with thiolates, the sulfur analogs of alkoxides, affords 4-(thiomethyl)-5-methylisoxazole derivatives. These reactions significantly expand the range of functional groups that can be introduced at the 4-position of the isoxazole ring, providing access to ethers and thioethers with diverse structural features.

Reactions with Carbon Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The electrophilic nature of the bromomethyl group in this compound allows for its reaction with a variety of carbon nucleophiles. These include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents such as Grignard reagents and organocuprates. These reactions are invaluable for extending the carbon framework of the isoxazole molecule, enabling the synthesis of more complex structures with potential applications in materials science and medicinal chemistry.

Alkylation Reactions Utilizing the Bromomethyl Group

The bromomethyl group of this compound can also be utilized in alkylation reactions, where it serves as the electrophilic partner. In these reactions, the isoxazole moiety is attached to another molecule via the methylene (B1212753) bridge.

C-Alkylation Reactions

In C-alkylation reactions, a new carbon-carbon bond is formed between the methylene group of the bromomethyl moiety and a carbon atom of another molecule. This is a powerful strategy for the synthesis of a wide variety of isoxazole derivatives with extended carbon chains or more complex ring systems. For example, the reaction of this compound with the enolate of a ketone would result in the formation of a new C-C bond, linking the isoxazole ring to the alpha-carbon of the ketone.

N-Alkylation and O-Alkylation Processes

Similar to the nucleophilic substitution reactions discussed earlier, the bromomethyl group can act as an alkylating agent for nitrogen and oxygen atoms. In N-alkylation reactions, the isoxazole moiety is introduced onto a nitrogen-containing compound, such as an amine or a heterocycle. This is a common strategy for the synthesis of N-substituted isoxazole derivatives. Likewise, in O-alkylation reactions, the isoxazole moiety is attached to an oxygen atom, typically from a phenol (B47542) or an alcohol, to form an ether linkage. These alkylation processes are fundamental for the construction of a diverse array of isoxazole-containing molecules with potential biological activities.

| Alkylation Type | Nucleophile | Product |

| C-Alkylation | Enolate | Isoxazole-substituted carbonyl compound |

| N-Alkylation | Amine | N-Isoxazolylmethyl amine |

| O-Alkylation | Phenol | Aryl isoxazolylmethyl ether |

This table summarizes the different types of alkylation reactions possible with this compound.

Further Functionalization of the Isoxazole Ring System

Halogenation at Other Ring Positions

The introduction of additional halogen atoms onto the isoxazole ring is a pivotal step for subsequent functionalization, particularly for engaging in cross-coupling reactions. researchgate.net While the C4 position is already substituted, the C3 position represents a prime target for halogenation. The electron-rich nature of aromatic heterocycles like isoxazole makes them susceptible to electrophilic halogenation. researchgate.net

The synthesis of precursors for coupling reactions often involves the introduction of an iodine or bromine atom onto the heterocyclic core. For instance, 3,5-disubstituted-4-iodoisoxazoles are commonly prepared through the electrophilic cyclization of O-methyl oximes in the presence of iodine monochloride (ICl). rsc.org This highlights a general strategy where the isoxazole ring system can be halogenated, typically at the C4 position, to create a reactive handle. researchgate.net In the context of this compound, derivatization would likely focus on the C3 position, as the C4 and C5 positions are already substituted. The reactivity of halogens in these systems generally follows the order I > Br > Cl for oxidative addition in catalytic cycles, making iodinated derivatives particularly valuable. libretexts.org

Coupling Reactions with Derived Substrates (e.g., Suzuki, Sonogashira)

Once halogenated, isoxazole derivatives become excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. rsc.org

The Sonogashira coupling , which joins a vinyl or aryl halide with a terminal alkyne, has been successfully applied to isoxazole systems. rsc.orgrsc.org Specifically, the coupling of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes proceeds in high yields (up to 98%) using a palladium catalyst system, such as Pd(acac)₂/PPh₃, in the presence of a copper(I) co-catalyst (CuI) and a base. rsc.orgnih.gov Research indicates that the steric hindrance of the substituent at the C3 position has a more significant impact on the reaction's success than the substituent at the C5 position. rsc.orgnih.gov This method provides a direct route to C4-alkynylisoxazoles, a class of compounds with potential applications in medicinal and materials science. rsc.orgresearchgate.net

Table 1: Sonogashira Coupling of 4-Iodoisoxazoles with Terminal Alkynes This table summarizes typical reaction conditions and outcomes based on published research.

| Isoxazole Substrate (Example) | Alkyne Partner | Catalyst System | Base | Solvent | Temp. | Yield | Citation |

|---|---|---|---|---|---|---|---|

| 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₃N | Toluene | 80°C | 95% | rsc.org |

| 3-Phenyl-5-methyl-4-iodoisoxazole | 1-Heptyne | Pd(acac)₂/PPh₃/CuI | Et₃N | Toluene | 80°C | 91% | rsc.org |

| 3-(p-Tolyl)-5-methyl-4-iodoisoxazole | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Benzene | RT | 86% | rsc.org |

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, pairing an organoboron species (typically a boronic acid) with an organohalide. wikipedia.orgthermofisher.com This reaction is celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents. organic-chemistry.org The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples starting directly from this compound derivatives are not detailed in the provided sources, the successful application of Suzuki coupling to other halogenated heterocycles, such as thiadiazoles, strongly supports its feasibility for appropriately halogenated isoxazole substrates. nih.gov This would allow for the introduction of a wide array of aryl and vinyl groups onto the isoxazole ring.

Ring-Opening and Rearrangement Pathways of Bromomethylisoxazoles

The isoxazole ring, despite its aromatic character, is susceptible to cleavage under specific reaction conditions, leading to acyclic products. This reactivity can be harnessed for synthetic purposes to generate complex, linear molecules that would be difficult to access otherwise.

One notable pathway is the ring-opening fluorination . researchgate.net Treatment of isoxazole derivatives with an electrophilic fluorinating agent, such as Selectfluor®, can induce a cascade reaction. This process begins with electrophilic fluorination at the C4 position, followed by deprotonation and subsequent cleavage of the weak N-O bond. researchgate.net This transformation effectively unravels the ring to produce highly functionalized α-fluorocyano-ketones. researchgate.net The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups, making it a valuable method for synthesizing fluorine-containing compounds. researchgate.net

Table 2: Ring-Opening Fluorination of Isoxazoles

| Substrate Type | Reagent | Product Type | Key Transformation | Citation |

|---|---|---|---|---|

| 3,5-Disubstituted Isoxazoles | Selectfluor® (F-TEDA-BF₄) | α-Fluorocyanoketones | Electrophilic fluorination followed by N-O bond cleavage | researchgate.net |

Furthermore, the chemistry of related five-membered heterocycles, such as 2-oxazolines, provides insight into potential rearrangement pathways. 2-Oxazolines undergo cationic ring-opening polymerization (CROP), where an electrophilic initiator triggers the opening of the ring to form poly(N-acylethylenimine)s. researchgate.netrsc.org This process involves the cleavage of the C-O bond within the ring. While mechanistically distinct from the fluorination-induced cleavage, it underscores the inherent potential for ring-opening reactions in these N,O-heterocycles when activated by appropriate reagents. nih.govbeilstein-journals.org Such pathways could potentially be explored for bromomethylisoxazoles to generate novel linear structures.

Applications of 4 Bromomethyl 5 Methylisoxazole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Key Intermediate

4-(Bromomethyl)-5-methylisoxazole serves as a cornerstone in synthetic chemistry due to its inherent reactivity and the stability of the isoxazole (B147169) ring. The presence of the bromomethyl group at the C4 position provides a reactive handle for a wide array of chemical transformations, making it a pivotal intermediate for introducing the 5-methylisoxazole (B1293550) moiety into larger, more complex molecules.

Construction of Complex Heterocyclic Scaffolds

The reactivity of the bromomethyl group in this compound allows for its effective use in the construction of intricate heterocyclic frameworks. This is primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. This strategy has been successfully employed to synthesize a range of fused and linked heterocyclic systems. For instance, the reaction of this compound with suitable amine or thiol-containing heterocycles can lead to the formation of novel bicyclic or polycyclic compounds with potential biological activities.

Precursor to Densely Functionalized Isoxazole Derivatives

Beyond the construction of fused systems, this compound is an excellent precursor for creating densely functionalized isoxazole derivatives. The bromomethyl group can be readily converted into other functional groups, such as alcohols, aldehydes, nitriles, and amines, through straightforward chemical manipulations. These transformations open up avenues for further derivatization and the introduction of diverse substituents onto the isoxazole core, leading to a wide array of molecules with tailored properties. For example, oxidation of the bromomethyl group can yield the corresponding 4-formyl-5-methylisoxazole, a key intermediate for various condensation reactions.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. vu.nlnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity. vu.nlresearchgate.net While specific examples detailing the direct integration of this compound into MCRs are not extensively documented in the provided search results, its derivatives, particularly the corresponding aldehyde, are prime candidates for such transformations. For instance, the aldehyde derivative could participate in well-known MCRs like the Biginelli or Hantzsch reactions to produce complex heterocyclic structures containing the isoxazole moiety. The development of MCRs involving this compound itself would be a significant advancement, potentially involving in situ generation of a reactive intermediate that can then engage with other components.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govnih.gov The principles of DOS often involve the use of versatile building blocks that can be elaborated into a wide range of molecular scaffolds. This compound, with its reactive handle and stable core, is an ideal starting point for DOS strategies. A library of compounds can be generated by reacting this compound with a diverse set of nucleophiles. Furthermore, the isoxazole ring itself can undergo various transformations, such as ring-opening reactions, to generate new linear or heterocyclic scaffolds, further expanding the accessible chemical space. This approach allows for the rapid generation of a multitude of distinct molecular architectures from a single, readily available starting material.

Synthesis of Hybrid Molecules Incorporating the Isoxazole Moiety

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, represent a promising strategy in drug discovery to achieve synergistic effects or overcome drug resistance. ijariit.comijariit.com The isoxazole moiety is a common feature in many biologically active compounds. This compound serves as a convenient linker to tether the 5-methylisoxazole scaffold to other bioactive molecules. For example, it can be reacted with a functional group on another pharmacophore, such as a phenol (B47542), amine, or thiol, to create a hybrid molecule. This approach has been utilized to synthesize various hybrid compounds, including those containing purine, coumarin, and isoxazoline (B3343090) or isoxazole moieties. openmedicinalchemistryjournal.com The synthesis of isoxazole-tethered quinone-amino acid hybrids has also been reported, demonstrating the versatility of this building block in creating novel molecular entities. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy of 4-(bromomethyl)-5-methylisoxazole reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. pressbooks.pub Protons near electronegative atoms or unsaturated groups are "deshielded" and appear at higher chemical shifts (downfield). libretexts.org

In the ¹H NMR spectrum of this compound, two key signals are expected: one for the methyl (CH₃) protons and another for the bromomethyl (CH₂Br) protons. The methyl protons, being attached to the isoxazole (B147169) ring, will have a characteristic chemical shift. The bromomethyl protons, being adjacent to the electronegative bromine atom, will be deshielded and appear at a lower field. The integration of these signals provides the ratio of the number of protons of each type. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~2.4 ppm |

| Bromomethyl (CH₂Br) | ~4.4 ppm |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

¹³C NMR and 2D NMR Techniques for Connectivity Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. youtube.com For instance, the sp² hybridized carbons of the isoxazole ring will resonate at a different frequency than the sp³ hybridized carbons of the methyl and bromomethyl groups. Quaternary carbons, those without any attached hydrogens, often show weaker signals. youtube.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating proton and carbon signals. nih.gov An HSQC spectrum would show which protons are directly attached to which carbon atoms, confirming the assignments made from the one-dimensional spectra and providing unambiguous evidence for the connectivity within the this compound molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~10-15 ppm |

| Bromomethyl (CH₂Br) | ~20-25 ppm |

| C4 (of isoxazole ring) | ~100-110 ppm |

| C5 (of isoxazole ring) | ~160-170 ppm |

| C3 (of isoxazole ring) | ~155-165 ppm |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. whitman.edu When a sample of this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. This provides the exact molecular mass of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule and can be used to deduce its structure. semanticscholar.org For this compound, characteristic fragmentation would likely involve the loss of the bromine atom or the cleavage of the bromomethyl group. The presence of bromine would be indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, the precise positions of all atoms in the molecule can be determined, providing unambiguous confirmation of its structure, bond lengths, and bond angles. This method is considered the "gold standard" for structural elucidation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com Different types of chemical bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the methyl and bromomethyl groups, the C=N and C=C bonds within the isoxazole ring, and the C-O bond of the ring. The presence of a C-Br stretching vibration would also be expected. The absence of certain peaks, for example, a broad O-H stretch, can be just as informative in confirming the structure. pressbooks.publibretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (sp³) | 2850-3000 |

| C=N stretch | 1640-1690 |

| C=C stretch (in-ring) | 1500-1600 |

| C-O stretch | 1000-1300 |

| C-Br stretch | 500-600 |

Note: These are general ranges and can be influenced by the molecular structure.

Theoretical and Computational Investigations of 4 Bromomethyl 5 Methylisoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mpg.deaps.org For 4-(bromomethyl)-5-methylisoxazole, DFT calculations are instrumental in elucidating its fundamental electronic properties and energetic profile. Methodologies such as B3LYP paired with basis sets like 6-311+G(d,p) are commonly employed for isoxazole (B147169) derivatives to achieve reliable results. researchgate.net

These calculations provide optimized molecular geometry and key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For instance, in related isoxazole systems, the HOMO is often located on the isoxazole ring and the phenyl substituent, while the LUMO may be distributed across the ring and other functional groups, indicating sites susceptible to nucleophilic or electrophilic attack. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms of the isoxazole ring and the bromine atom, indicating their nucleophilic character. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and the carbon of the bromomethyl group, highlighting its electrophilic nature and susceptibility to nucleophilic attack. nih.gov

Table 1: Key Electronic and Energetic Parameters from DFT Calculations

| Parameter | Description | Significance for this compound |

| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). The bromomethyl group is a key contributor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Partial charges assigned to individual atoms. | Provides a quantitative measure of the charge distribution and identifies reactive sites. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. |

Mechanistic Studies of Reaction Pathways Involving the Compound

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, the most prominent reaction pathway involves the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution (SN2) reactions. Computational studies can model these reactions to determine their feasibility and elucidate the step-by-step transformation from reactants to products. ub.edu

A typical SN2 reaction involves the attack of a nucleophile on the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. DFT calculations can be used to map the entire reaction pathway, identifying all intermediates and, crucially, the transition states that connect them. nih.gov

Transition State Analysis

The transition state (TS) is the highest energy point along the reaction coordinate, representing the critical geometry that must be achieved for a reaction to proceed. nih.gov Its structure and energy determine the activation energy (Ea) of the reaction, which in turn governs the reaction rate. Computational methods locate the TS as a first-order saddle point on the potential energy surface.

For an SN2 reaction of this compound with a nucleophile (e.g., hydroxide, OH⁻), the transition state would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the new C-Nu bond is partially formed. Analysis of the TS structure provides insights into the bond-breaking and bond-forming processes. The energy of this TS relative to the reactants gives the activation barrier, a key kinetic parameter. researchgate.net

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, traces the minimum energy path connecting the reactants, the transition state, and the products. smu.eduarxiv.org This provides a continuous view of the geometric and energetic changes throughout the reaction.

The resulting reaction energy profile diagram visualizes the thermodynamics and kinetics of the process. For a typical exothermic SN2 reaction of this compound, the diagram would show the initial energy of the reactants, an increase in energy to the transition state peak, and a final decrease to the lower energy level of the products. This mapping confirms that the located transition state indeed connects the intended reactants and products and provides a comprehensive energetic picture of the reaction mechanism. ub.edu

Conformational Analysis and Molecular Modeling

Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like this compound. mdpi.com The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the isoxazole ring (at C4) and the bromomethyl group.

Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step to identify stable conformers (energy minima) and the energy barriers between them. The resulting potential energy surface reveals the most likely shapes the molecule will adopt. Stability is often dictated by steric hindrance and electronic interactions. For example, conformers where the bulky bromine atom is staggered relative to the methyl group on the isoxazole ring would be expected to be lower in energy than eclipsed conformers. sapub.org

Table 2: Hypothetical Conformational Analysis of the C4-CH₂Br Bond

| Dihedral Angle (C5-C4-CH₂-Br) | Conformation Type | Expected Relative Energy | Rationale |

| ~60° | Staggered (Gauche) | Low | Minimized steric repulsion between the bromine atom and the isoxazole ring substituents. |

| ~180° | Staggered (Anti) | Lowest | Bromine atom is positioned furthest from the ring substituents, resulting in minimal steric strain. |

| 0°, 120°, 240° | Eclipsed | High | Increased steric repulsion due to the proximity of the bromine atom to the isoxazole ring or its substituents. |

Prediction of Reactivity and Selectivity Profiles

Computational methods allow for the prediction of how and where a molecule is likely to react. tuwien.at The electronic parameters derived from DFT calculations, such as frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), are key to understanding the reactivity and selectivity of this compound. nih.gov

The reactivity of the bromomethyl group as an electrophile is a primary feature. The LUMO is expected to have a significant coefficient on the carbon atom of the CH₂Br group, making it the most favorable site for nucleophilic attack. The MEP map would reinforce this, showing a region of positive electrostatic potential in this area.

While the bromomethyl group is the most obvious reactive site, the isoxazole ring itself possesses a distinct reactivity profile. The nitrogen atom is a potential site for protonation or coordination to Lewis acids, and the ring carbons can be susceptible to attack depending on the reaction conditions and the nature of the attacking species. Conceptual DFT provides reactivity indices like electrophilicity and nucleophilicity, which can quantify and rank the reactivity of different sites within the molecule, offering predictions on regioselectivity in various reactions. researchgate.netacs.org For instance, in cycloaddition reactions involving related isoxazoles, DFT has been used to successfully explain the observed regioselectivity by analyzing the interaction between the FMOs of the reactants. acs.org

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing isoxazoles often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing environmental and safety challenges. elifesciences.org The development of green and sustainable synthetic protocols is therefore a paramount objective. Future efforts in the synthesis of 4-(Bromomethyl)-5-methylisoxazole and related compounds are focused on aligning with the principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency. nih.govbenthamdirect.com

Promising sustainable approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and selectivity with reduced by-product formation compared to conventional heating. nih.govbenthamdirect.com This technique has been successfully applied to the synthesis of various isoxazole (B147169) derivatives and holds significant promise for the efficient production of this compound. rsc.org

Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly alternative that enhances reaction efficiency and reduces energy consumption. elifesciences.org Ultrasound-assisted strategies, including multi-component reactions and the use of green solvents, can accelerate reaction kinetics and minimize waste. elifesciences.orgnih.gov

Use of Greener Reaction Media: Replacing traditional organic solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a key focus. acs.orgacs.orgnih.gov DES, for instance, are non-volatile, biodegradable, and can often be recycled and reused multiple times without a significant drop in reaction yield. acs.org

Catalytic Innovations: The exploration of novel catalysts, such as biocatalysts or metal-free catalysts, can provide more sustainable reaction pathways. rsc.orgnih.gov For example, using agro-waste-based catalysts or developing metal-free 1,3-dipolar cycloaddition reactions can reduce the environmental impact associated with heavy metal catalysts. nih.govnih.gov A one-pot, three-component reaction using a mixture of DMF and water has been reported for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles, showcasing a move towards more efficient and potentially greener methods. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis

| Feature | Traditional Methods | Sustainable Methods |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwaves, Ultrasound elifesciences.orgnih.gov |

| Solvents | Volatile organic compounds (e.g., Toluene, Chloroform) nih.gov | Water, Deep Eutectic Solvents (DES), Ionic Liquids acs.orgacs.org |

| Catalysts | Stoichiometric strong bases or acids, heavy metals rsc.org | Agro-waste extracts, organocatalysts, reusable catalysts nih.govmdpi.com |

| Reaction Time | Often several hours to days elifesciences.org | Reduced to minutes or a few hours elifesciences.orgnih.gov |

| Yield & Selectivity | Variable, often with by-product formation google.com | Generally improved yields and higher selectivity nih.gov |

| Environmental Impact | Higher waste generation, use of hazardous materials rsc.org | Reduced waste, use of safer and renewable materials rsc.org |

Exploration of Undiscovered Reactivity Patterns for the Bromomethyl Group

The bromomethyl group at the C4 position of the isoxazole ring is the primary site of reactivity, behaving as a versatile electrophilic handle. While its use in standard nucleophilic substitution reactions is established, a significant area for future research lies in uncovering more nuanced and novel reactivity patterns. The unique electronic environment created by the adjacent methyl group and the isoxazole ring could lead to unexpected chemical behavior. researchgate.net

Future investigations should focus on:

Advanced Cross-Coupling Reactions: Moving beyond simple substitutions, the bromomethyl group could serve as a precursor for various transition-metal-catalyzed cross-coupling reactions. Developing conditions for Suzuki, Sonogashira, or Heck-type couplings directly involving this group would open up new avenues for carbon-carbon and carbon-heteroatom bond formation. hilarispublisher.com

Radical-Mediated Transformations: The C-Br bond is susceptible to homolytic cleavage to form a radical intermediate. Exploring photoredox catalysis or other radical initiation methods could unlock novel reaction pathways, such as radical additions to alkenes or alkynes, allowing for the construction of more complex molecular scaffolds.

Formation of Organometallic Reagents: Investigating the conversion of the bromomethyl group into organometallic species, such as organozinc or organolithium reagents, could transform its role from an electrophile to a nucleophile. This would enable a different set of bond-forming strategies, significantly expanding its synthetic utility.

Participation in Cascade Reactions: Designing cascade or domino reactions where the initial reaction at the bromomethyl site triggers subsequent transformations within the molecule is a key goal. For example, an initial substitution could be followed by an intramolecular cycloaddition or rearrangement, providing rapid access to complex heterocyclic systems from a simple starting material. scilit.com

Table 2: Potential Reaction Pathways for the Bromomethyl Group

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with various nucleophiles (O, N, S, C-based). | Ethers, amines, thioethers, extended alkyl chains. |

| Cross-Coupling | Palladium- or Nickel-catalyzed reactions with boronic acids, alkynes, etc. hilarispublisher.com | Arylated, alkynylated, or vinylated isoxazoles. |

| Radical Reactions | Formation of a radical intermediate for addition or cyclization reactions. | Functionalized side chains, polycyclic structures. |

| Organometallic Formation | Conversion to an organometallic species (e.g., Grignard, organozinc). | Allows for nucleophilic attack on electrophiles. |

| Cascade Reactions | An initial reaction at the bromomethyl group initiates further intramolecular transformations. scilit.com | Complex fused or spirocyclic heterocyclic systems. |

Expansion of Methodological Applications in Organic Chemistry

As a bifunctional building block, this compound is primed for broader application in synthetic methodologies that prioritize efficiency and molecular complexity. Its structure is ideal for use in strategies that build multiple bonds and stereocenters in a single operation.

Key areas for expansion include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.comnih.gov Designing new MCRs that incorporate this compound as a key component would enable the rapid generation of diverse libraries of complex, isoxazole-containing molecules, which is highly valuable for drug discovery. mdpi.comrsc.org

Diversity-Oriented Synthesis (DOS): In DOS, the goal is to create structurally diverse and complex small molecules. The isoxazole core can act as a central scaffold, with the bromomethyl group serving as a key vector for diversification. By applying a range of reaction types to this functional handle, vast collections of unique compounds can be synthesized for high-throughput screening.

Synthesis of Biologically Active Compounds and Peptidomimetics: The isoxazole ring is a known pharmacophore found in numerous approved drugs. nih.govnih.gov The bromomethyl functionality allows for the covalent attachment of the isoxazole motif to other pharmacophores or biomolecules. A significant application is the synthesis of novel peptidomimetics, where the isoxazole unit can replace or modify natural amino acid residues to improve properties like proteolytic stability. nih.gov

Materials Science Applications: Isoxazole derivatives have found applications in materials science, including as components of liquid crystals, dyes, and photochromic materials. researchgate.netscilit.com The reactive bromomethyl group provides a convenient anchor point for integrating the 4-methylisoxazole (B1601460) unit into polymer backbones or onto surfaces to create novel functional materials.

Integration into Automated and Flow Chemistry Systems

The transition from traditional batch synthesis to automated and continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, higher efficiency, and greater scalability. acs.orgorganic-chemistry.org The synthesis and subsequent derivatization of this compound are well-suited for adaptation to these modern platforms.

Future research in this area will likely involve:

Telescoped Flow Synthesis: Developing a continuous, multi-step (telescoped) flow process for the synthesis of this compound would eliminate the need for isolating and purifying intermediates, saving time and resources. researchgate.net Such a system could start from simple precursors and deliver the final product in a continuous stream.

In-line Purification and Analysis: Integrating in-line purification techniques (e.g., scavenger resins, liquid-liquid extraction) and real-time analytical monitoring (e.g., IR, NMR spectroscopy) into the flow setup would allow for precise process control and ensure high product quality. uc.pt

Automated Library Synthesis: Combining flow chemistry with robotic automation would enable the high-throughput synthesis of libraries based on the this compound scaffold. By systematically varying the nucleophiles or coupling partners that react with the bromomethyl group in a flow reactor, hundreds or thousands of distinct analogs could be generated rapidly for biological screening. nih.gov

Safer Handling of Hazardous Intermediates: Flow chemistry is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. researchgate.net The small reaction volumes and superior heat and mass transfer in microreactors minimize risks associated with exothermicity or the accumulation of potentially explosive species, which can be a concern in certain isoxazole syntheses. organic-chemistry.orgresearchgate.net

Table 3: Advantages of Flow Chemistry for Isoxazole Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes and efficient heat dissipation minimize risks of thermal runaways. researchgate.net |

| Increased Efficiency | Higher yields and shorter reaction times due to superior mixing and heat/mass transfer. organic-chemistry.org |

| Scalability | Production can be easily scaled up by running the system for longer or by using parallel reactors. organic-chemistry.org |

| Reproducibility | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to consistent results. |

| Automation | Amenable to full automation, enabling high-throughput synthesis of compound libraries. uc.pt |

| Telescoping Reactions | Multiple synthetic steps can be performed sequentially without isolating intermediates. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-5-methylisoxazole?

The synthesis typically involves bromination and alkylation reactions. For example, one method starts with a pre-functionalized isoxazole core, where bromination of a methyl group is achieved using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent selection (e.g., CCl₄ or acetonitrile) to maximize yield .

Key Steps :

Q. Which spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromomethyl substitution pattern. For example:

Q. What are the typical reaction conditions for functionalizing the bromomethyl group?

The bromomethyl group undergoes nucleophilic substitution (SN2) in polar aprotic solvents (e.g., DMF, THF) at 50–80°C. For example:

- Reaction with amines to form amine-isoxazole conjugates.

- Use of bases like K₂CO₃ to deprotonate nucleophiles and enhance reactivity .

Advanced Questions

Q. How can reaction yields be optimized in alkylation reactions involving this compound?

Yield optimization requires:

- Solvent selection : DMF improves solubility of aromatic intermediates compared to THF.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

- Temperature control : Gradual heating (50°C → 80°C) minimizes side reactions like elimination. Contradictions in reported yields (e.g., 60% vs. 85%) may arise from trace moisture; strict anhydrous conditions are critical .

Q. How can researchers resolve contradictions in reported biological activities of isoxazole derivatives?

Discrepancies in antimicrobial or anticancer data may stem from structural analogs (e.g., phenyl vs. methyl substituents). To address this:

- Perform comparative bioassays using standardized strains (e.g., E. coli ATCC 25922) and controls.

- Use docking studies to correlate substituent effects with target binding (e.g., enzyme active sites).

- Validate results across multiple labs to rule out assay-specific artifacts .

Q. What computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Highlight nucleophilic attack sites on the bromomethyl group.

- Transition-state analysis : Predict activation barriers for SN2 reactions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) aligns with computational predictions .

Methodological Tables

Table 1 : Comparative Synthesis Conditions for Isoxazole Bromination

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS, AIBN | CCl₄ | 80 | 72 | |

| Br₂, PPh₃ | CH₃CN | 60 | 65 |

Table 2 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.3 (s, 3H, CH₃), δ 4.5 (d, 2H, CH₂Br) | |

| EI-MS | m/z 209 [M⁺], 130 [M⁺-Br] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.